molecular formula C5H10N2O4 B7887918 L-seryl-glycine

L-seryl-glycine

Cat. No.: B7887918
M. Wt: 162.14 g/mol
InChI Key: WOUIMBGNEUWXQG-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Seryl-glycine (Ser-Gly) is a dipeptide composed of L-serine and glycine linked via a peptide bond. Its molecular formula is C₅H₁₀N₂O₄ (molecular weight: 162.15 g/mol). Structurally, it retains the hydroxyl (-OH) group from serine’s side chain, enabling unique interactions in coordination chemistry. Studies on copper(II) complexes reveal that Ser-Gly forms species similar to other dipeptides (e.g., glycyl-L-serine) up to pH 7. However, the axial coordination of the alcoholic -OH group stabilizes the bidentate equatorial binding of the amino nitrogen and peptide oxygen in copper complexes, distinguishing its coordination behavior .

Properties

IUPAC Name

2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIMBGNEUWXQG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

687-63-8
Record name L-Serylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Ser-Gly and analogous peptides:

Compound Structure/Sequence Molecular Weight (g/mol) Functional Groups Key Features
L-Seryl-glycine Ser-Gly 162.15 -OH (serine), -NH₂, -COOH Stabilizes Cu(II) complexes via axial -OH coordination
Glycyl-L-serylglycyl Gly-Ser-Gly 306.27 -OH, -NH₂, -COOH Tripeptide; extended chain may enhance solubility or binding affinity
L-Cysteinylglycine Cys-Gly 178.20 -SH (cysteine), -NH₂, -COOH Thiol group enables redox activity and metal chelation
N-(Benzoylthio)acetyl-glycylglycyl-glycine Benzoylthio-Gly-Gly-Gly 395.39 Benzoylthioester, -NH₂, -COOH Modified reactivity due to thioester; potential protease resistance
Myristoyl-glycyl-seryl-seryl-lysine Myr-Gly-Ser-Ser-Lys 659.82 Myristoyl (C14 lipid), -OH, -NH₂ Lipid modification enhances membrane permeability

Coordination Chemistry

Ser-Gly exhibits distinct behavior in metal coordination compared to other dipeptides:

  • Copper(II) Complexation: In aqueous solution, Ser-Gly forms a [CuL]⁺ complex where the peptide oxygen and amino nitrogen bind equatorially. The axial -OH group stabilizes this configuration, a feature absent in simpler dipeptides like glycyl-glycine .
  • Comparison with L-Cysteinylglycine : Cys-Gly’s thiol group can bind metals like zinc or iron, enabling roles in antioxidant systems (e.g., glutathione metabolism). However, its Cu(II) complexes are less stable than those of Ser-Gly due to weaker axial interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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